

N-Cyclopropylformamide: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Cyclopropylformamide**

Cat. No.: **B143999**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the melting and boiling points of **N-Cyclopropylformamide** (CAS No. 58644-54-5). Due to a notable absence of experimentally determined data in publicly accessible literature, this document presents predicted values alongside generalized, standard protocols for the experimental determination of these crucial physical properties. This information is vital for the compound's application in research, particularly in medicinal chemistry and materials science, where such parameters are critical for reaction condition optimization, purification, and formulation development.

Physicochemical Data Summary

The available quantitative data for **N-Cyclopropylformamide**'s melting and boiling points are limited. The following table summarizes the currently available information, highlighting the distinction between predicted and experimental values.

Property	Value	Data Type
Melting Point	No experimental data available	-
Boiling Point	227.2 ± 7.0 °C	Predicted

Experimental Protocols

While specific experimental procedures for **N-Cyclopropylformamide** are not detailed in the reviewed literature, the following represents standard and widely accepted methodologies for determining the melting and boiling points of organic compounds, which are fully applicable to this substance.

Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid for a small sample heated in a capillary tube.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
- Capillary tubes (sealed at one end)
- Sample of **N-Cyclopropylformamide** (crystalline solid)
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of dry, purified **N-Cyclopropylformamide** is finely ground using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation:
 - The sample is heated at a rapid rate initially to approach the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

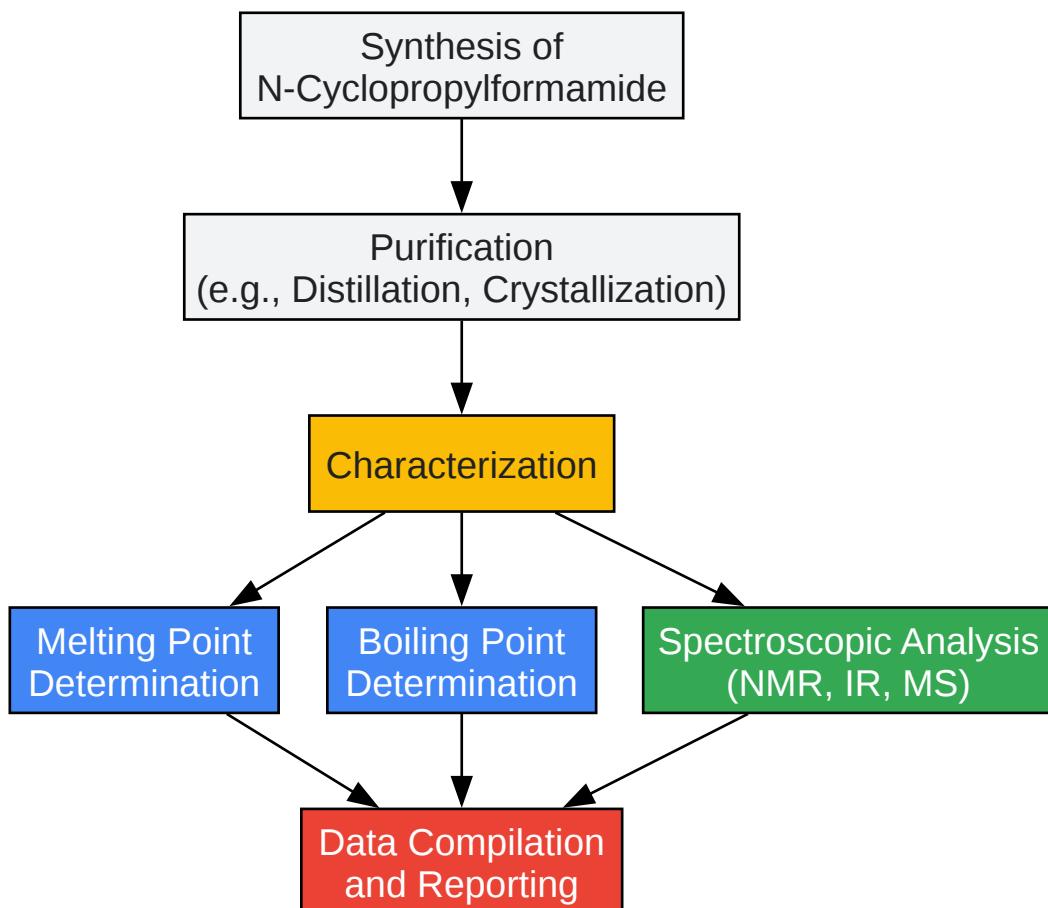
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range (onset to final) is reported.

Boiling Point Determination (Microscale Method)

This technique is suitable for small quantities of liquid and observes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Thiele tube or similar oil bath setup
- Thermometer
- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or heating mantle)
- Mineral oil


Procedure:

- Sample Preparation: A small volume (approximately 0.5 mL) of **N-Cyclopropylformamide** is placed into the small test tube.
- Assembly: A capillary tube, sealed at one end, is placed into the test tube with the open end down. The test tube is then attached to a thermometer with the sample bulb level with the thermometer bulb.
- Heating: The entire assembly is immersed in an oil bath within a Thiele tube. The oil is heated gradually.
- Observation:

- As the temperature rises, air trapped in the capillary tube will bubble out.
- Heating is continued until a steady stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature above its boiling point.
- The heat source is then removed, and the oil bath is allowed to cool slowly.
- The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a synthesized compound like **N-Cyclopropylformamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and characterization of **N-Cyclopropylformamide**.

- To cite this document: BenchChem. [N-Cyclopropylformamide: A Technical Overview of its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143999#n-cyclopropylformamide-melting-point-and-boiling-point\]](https://www.benchchem.com/product/b143999#n-cyclopropylformamide-melting-point-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com